molecular formula C22H33N3O B080632 1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- CAS No. 13326-41-5

1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)-

Cat. No. B080632
CAS RN: 13326-41-5
M. Wt: 355.5 g/mol
InChI Key: PXPWLPGMGDIXQW-UHFFFAOYSA-N
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Description

1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying certain biological processes.

Mechanism Of Action

The mechanism of action for 1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- involves its ability to bind to specific sites on GPCRs and enzymes. This binding results in a change in the fluorescence of the compound, which can be used to monitor the activity of these biological targets.

Biochemical And Physiological Effects

1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- does not have any known biochemical or physiological effects on its own. However, its ability to bind to specific biological targets can be used to study the effects of ligands and drugs on these targets.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- in lab experiments is its high sensitivity and selectivity for specific biological targets. Additionally, its fluorescence properties make it easy to monitor changes in target activity. However, one limitation is that its use is limited to in vitro experiments and cannot be used in vivo.

Future Directions

There are several future directions for the use of 1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- in scientific research. One direction is the development of new ligands and drugs for GPCRs and enzymes using this compound as a tool for screening and testing. Another direction is the application of this compound in the study of lipid metabolism and related diseases. Additionally, the use of this compound in imaging and diagnostic applications is an area of interest for future research.

Synthesis Methods

The synthesis method for 1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- involves the reaction of N,N-dimethyl-1,3-propanediamine with 1-naphthaleneacetyl chloride in the presence of a base. This results in the formation of the compound in high yield and purity.

Scientific Research Applications

1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- has been used in scientific research as a fluorescent probe for studying certain biological processes. Specifically, it has been used to study the binding of ligands to G protein-coupled receptors (GPCRs), which are important targets for drug development. This compound has also been used to study the activity of enzymes involved in lipid metabolism.

properties

CAS RN

13326-41-5

Product Name

1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)-

Molecular Formula

C22H33N3O

Molecular Weight

355.5 g/mol

IUPAC Name

5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanamide

InChI

InChI=1S/C22H33N3O/c1-24(2)16-8-14-22(21(23)26,15-9-17-25(3)4)20-13-7-11-18-10-5-6-12-19(18)20/h5-7,10-13H,8-9,14-17H2,1-4H3,(H2,23,26)

InChI Key

PXPWLPGMGDIXQW-UHFFFAOYSA-N

SMILES

CN(C)CCCC(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N

Canonical SMILES

CN(C)CCCC(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N

Other CAS RN

13326-41-5

synonyms

α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetamide

Origin of Product

United States

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